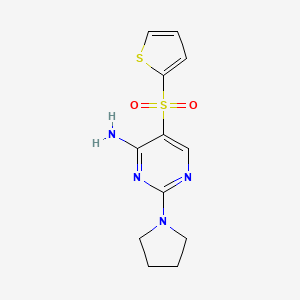

![molecular formula C20H19ClN2O2 B6515616 ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate CAS No. 950266-43-0](/img/structure/B6515616.png)

ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative. Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with a chemical formula of C9H7N . Quinoline derivatives have been widely studied in drug molecules due to their good biological activity .

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including this compound, can be determined using various techniques. For instance, the title compound can be characterized by spectroscopic techniques, and its single crystal can be confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures can be determined on the basis of density functional theory (DFT) calculations .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be analyzed using various techniques. For instance, the molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses of the title compound can be performed using computational methods .Mecanismo De Acción

The mechanism of action of quinoline derivatives is often related to their molecular structure. The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group, sulfonyl group and ketone . This region is more likely to provide electrons, and there may be a nucleophilic attack site .

Direcciones Futuras

The future directions in the study of quinoline derivatives include the development of more efficient and environmentally friendly synthesis methods . Additionally, the exploration of new derivatives of quinoline for their potential biological activities and pharmacological properties is an important area of research .

Propiedades

IUPAC Name |

ethyl 6-chloro-4-(3-ethylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2/c1-3-13-6-5-7-15(10-13)22-18-12-19(20(24)25-4-2)23-17-9-8-14(21)11-16(17)18/h5-12H,3-4H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPHDYDSXGUGSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6515538.png)

![3-(4-ethoxy-3-methoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515545.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6515558.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6515570.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6515575.png)

![3-(3,5-dimethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515577.png)

![3-[4-(benzyloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515585.png)

![ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515595.png)

![ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515605.png)

![ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B6515609.png)

![ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515610.png)

![ethyl 4-[(4-bromo-3-methylphenyl)amino]-6-chloroquinoline-2-carboxylate](/img/structure/B6515611.png)

![ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515625.png)